1-[3-(3-Methoxyphenyl)propyl]piperazine dihydrochloride 1-[3-(3-Methoxyphenyl)propyl]piperazine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1266688-72-5
VCID: VC5943659
InChI: InChI=1S/C14H22N2O.2ClH/c1-17-14-6-2-4-13(12-14)5-3-9-16-10-7-15-8-11-16;;/h2,4,6,12,15H,3,5,7-11H2,1H3;2*1H
SMILES: COC1=CC=CC(=C1)CCCN2CCNCC2.Cl.Cl
Molecular Formula: C14H24Cl2N2O
Molecular Weight: 307.26

1-[3-(3-Methoxyphenyl)propyl]piperazine dihydrochloride

CAS No.: 1266688-72-5

Cat. No.: VC5943659

Molecular Formula: C14H24Cl2N2O

Molecular Weight: 307.26

* For research use only. Not for human or veterinary use.

1-[3-(3-Methoxyphenyl)propyl]piperazine dihydrochloride - 1266688-72-5

Specification

CAS No. 1266688-72-5
Molecular Formula C14H24Cl2N2O
Molecular Weight 307.26
IUPAC Name 1-[3-(3-methoxyphenyl)propyl]piperazine;dihydrochloride
Standard InChI InChI=1S/C14H22N2O.2ClH/c1-17-14-6-2-4-13(12-14)5-3-9-16-10-7-15-8-11-16;;/h2,4,6,12,15H,3,5,7-11H2,1H3;2*1H
Standard InChI Key NGDGUDHMYJIYGJ-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)CCCN2CCNCC2.Cl.Cl

Introduction

Chemical Identity and Structural Features

The molecular formula of 1-[3-(3-Methoxyphenyl)propyl]piperazine dihydrochloride is C₁₄H₂₄Cl₂N₂O, yielding a molecular weight of 307.26 g/mol. The structure integrates a piperazine ring linked via a three-carbon propyl chain to a 3-methoxyphenyl group, with two hydrochloride counterions enhancing solubility (Figure 1).

Key structural attributes include:

  • Piperazine core: A six-membered ring with two nitrogen atoms at positions 1 and 4, enabling hydrogen bonding and ionic interactions .

  • 3-Methoxyphenylpropyl substituent: The methoxy group (-OCH₃) at the meta position on the phenyl ring influences electronic distribution, potentially modulating receptor affinity.

  • Dihydrochloride salt form: Enhances aqueous solubility and stability, critical for pharmaceutical formulations .

PropertyValue
CAS Number1266688-72-5
Molecular FormulaC₁₄H₂₄Cl₂N₂O
Molecular Weight307.26 g/mol
IUPAC Name1-[3-(3-Methoxyphenyl)propyl]piperazine dihydrochloride
SMILESCOC1=CC(=CC=C1)CCCN2CCNCC2.Cl.Cl

Physicochemical Properties

The dihydrochloride salt form significantly alters the compound’s physical characteristics compared to its free base:

PropertyValueSource
SolubilityHighly soluble in water (>50 mg/mL); moderate in ethanol
HygroscopicityExhibits hygroscopic tendencies; requires desiccated storage
Melting Point~214°C (decomposition)
StabilityStable under inert atmospheres; sensitive to prolonged light exposure

The methoxyphenyl moiety contributes to lipophilicity (calculated LogP ≈ 2.8), balancing membrane permeability and aqueous solubility—a critical factor in blood-brain barrier penetration for CNS-targeted therapeutics.

Hazard CategoryDetailsSource
Skin/Eye IrritationCauses irritation upon contact; use PPE
Respiratory RisksDust inhalation may provoke airway inflammation
StorageStore sealed at 2–8°C under nitrogen atmosphere

First Aid Measures:

  • Inhalation: Transfer to fresh air; administer oxygen if breathing is labored .

  • Dermal Contact: Rinse with water for 15 minutes; remove contaminated clothing .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing atypical antipsychotics and antidepressants, where piperazine scaffolds are ubiquitous . For example, coupling with benzofuran-1-one derivatives yields candidates with enhanced 5-HT₁A affinity.

Radioligand Development

Isotopic labeling (e.g., with ¹¹C or ¹⁸F) could enable positron emission tomography (PET) imaging of serotonin receptor density in neuropsychiatric disorders.

Future Directions and Challenges

Despite its promise, critical gaps persist:

  • Toxicological Data: Acute and chronic toxicity profiles remain uncharacterized.

  • Bioavailability Studies: Pharmacokinetic parameters (e.g., Cₘₐₓ, t₁/₂) require empirical validation.

  • Synthetic Scalability: Current routes are lab-scale; continuous flow systems may improve efficiency .

Recommendations:

  • Prioritize in vivo efficacy studies in rodent models of depression/anxiety.

  • Explore cocrystallization with coformers to enhance stability.

  • Conduct QSAR analyses to optimize receptor selectivity.

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